Welcome to the BenchChem Online Store!
molecular formula C7H5FN2 B1326235 6-Fluoro-1H-pyrrolo[2,3-B]pyridine CAS No. 898746-42-4

6-Fluoro-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1326235
M. Wt: 136.13 g/mol
InChI Key: ZALXIVQPEUDQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08778946B2

Procedure details

To a solution of 6-fluoro-1H-pyrrolo[2,3-b]pyridine (250 g, 1.84 mol) in dimethylformamide (2.50 L) is added potassium carbonate (507.6 g; 3.67 mol), followed by methyl iodide (171.6 mL, 2.75 mol). The reaction is stirred at room temperature overnight. The reaction mixture is poured into water (3000 mL) and extracted with Et2O (3×1500 mL). The organic extracts are combined and washed with water (4×1000 mL), then brine, and dried over Na2SO4. The solvent is evaporated to give a light brown oil which, on standing, gives clear colorless crystals, with a little mobile liquid on top of the crystals. The liquid is decanted off and discarded to leave the product as a crystalline solid (257.3 g, 1.71 moles). 1H-NMR (400 MHz, CDCl3): δ 7.93 (t, 1H), 7.11 (d, 1H), 6.69 (d, 1H), 6.46 (d, 1H), 3.83 (s, 3H).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
507.6 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
171.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1.[C:11](=O)([O-])[O-].[K+].[K+].CI.O>CN(C)C=O>[F:1][C:2]1[N:7]=[C:6]2[N:8]([CH3:11])[CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
FC1=CC=C2C(=N1)NC=C2
Name
Quantity
507.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.5 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
171.6 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
3000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×1500 mL)
WASH
Type
WASH
Details
washed with water (4×1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
to give a light brown oil which
CUSTOM
Type
CUSTOM
Details
on standing, gives clear colorless crystals
CUSTOM
Type
CUSTOM
Details
The liquid is decanted off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C2C(=N1)N(C=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.71 mol
AMOUNT: MASS 257.3 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.